molecular formula C22H21ClN6 B12476303 4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12476303
M. Wt: 404.9 g/mol
InChI Key: VQYCHMBEIXYWKA-UHFFFAOYSA-N
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Description

4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a piperazine ring, which is known for its versatility in drug design, and a pyrazolo[3,4-d]pyrimidine core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chlorobenzyl chloride with phenylpiperazine to form the intermediate 4-((4-chlorophenyl)(phenyl)methyl)piperazine. This intermediate is then reacted with 1H-pyrazolo[3,4-d]pyrimidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to histamine H1 receptors, thereby exerting antihistaminic effects . Additionally, it may interact with other biological pathways, contributing to its antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine core.

    Levocetirizine: A more potent enantiomer of cetirizine.

    Hydroxyzine: Another antihistamine with a related structure.

Uniqueness

4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a piperazine ring and a pyrazolo[3,4-d]pyrimidine core, which imparts a distinct set of biological activities

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6/c23-18-8-6-17(7-9-18)20(16-4-2-1-3-5-16)28-10-12-29(13-11-28)22-19-14-26-27-21(19)24-15-25-22/h1-9,14-15,20H,10-13H2,(H,24,25,26,27)

InChI Key

VQYCHMBEIXYWKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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